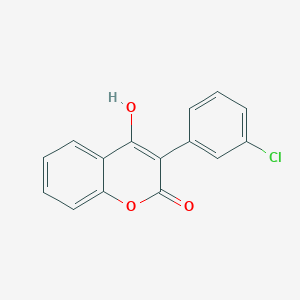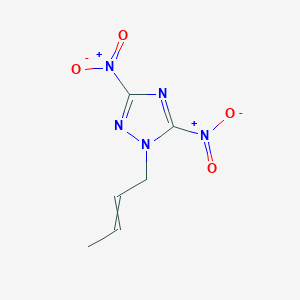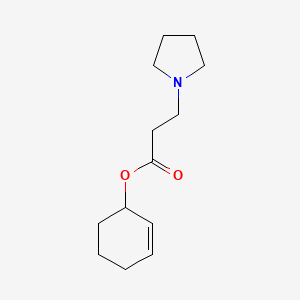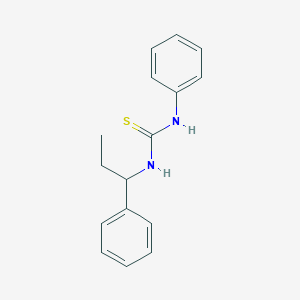
N-Phenyl-N'-(1-phenylpropyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Phenyl-N’-(1-phenylpropyl)thiourea is an organosulfur compound belonging to the class of thioureas It is characterized by the presence of a thiourea group (NH-CS-NH) substituted with phenyl and 1-phenylpropyl groups
准备方法
Synthetic Routes and Reaction Conditions
N-Phenyl-N’-(1-phenylpropyl)thiourea can be synthesized through several methods. One common approach involves the reaction of phenyl isothiocyanate with 1-phenylpropylamine in an organic solvent such as acetonitrile or toluene. The reaction typically proceeds at room temperature and yields the desired thiourea derivative .
Another method involves the use of phenyl chlorothionoformate as a thiophosgene equivalent. This reagent reacts with 1-phenylpropylamine in water to produce N-Phenyl-N’-(1-phenylpropyl)thiourea under mild conditions .
Industrial Production Methods
Industrial production of N-Phenyl-N’-(1-phenylpropyl)thiourea may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The use of water as a solvent in the phenyl chlorothionoformate method offers advantages in terms of sustainability and ease of product isolation .
化学反应分析
Types of Reactions
N-Phenyl-N’-(1-phenylpropyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form formamidine disulfides using oxidizing agents such as hydrogen peroxide.
Substitution: It can react with halo ketones to form thiazoles via solvent- and catalyst-free condensation.
Thioacylation: The compound can be used as a thioacylating agent when activated with trifluoroacetic acid anhydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: Halo ketones are used in the formation of thiazoles.
Thioacylation: Trifluoroacetic acid anhydride is used to activate the thiourea for thioacylation reactions.
Major Products Formed
Formamidine disulfides: Formed through oxidation reactions.
Thiazoles: Formed through substitution reactions with halo ketones.
Thioacylated compounds: Formed through thioacylation reactions.
科学研究应用
N-Phenyl-N’-(1-phenylpropyl)thiourea has several scientific research applications:
作用机制
The mechanism of action of N-Phenyl-N’-(1-phenylpropyl)thiourea involves its interaction with molecular targets such as enzymes. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of L-DOPA to melanin . This inhibition can increase the susceptibility of melanoma cells to radiation-induced cytotoxicity .
相似化合物的比较
Similar Compounds
N-Phenylthiourea: A structurally similar compound with a phenyl group linked to one nitrogen atom of the thiourea group.
N,N’-Diphenylthiourea: Another similar compound with two phenyl groups linked to the nitrogen atoms of the thiourea group.
N-Phenyl-N’-(4-pyridyl)urea: A urea derivative with a phenyl and a pyridyl group linked to the nitrogen atoms.
Uniqueness
N-Phenyl-N’-(1-phenylpropyl)thiourea is unique due to the presence of the 1-phenylpropyl group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
62466-37-9 |
|---|---|
分子式 |
C16H18N2S |
分子量 |
270.4 g/mol |
IUPAC 名称 |
1-phenyl-3-(1-phenylpropyl)thiourea |
InChI |
InChI=1S/C16H18N2S/c1-2-15(13-9-5-3-6-10-13)18-16(19)17-14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H2,17,18,19) |
InChI 键 |
ZAGWWURXHSLBHT-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=CC=C1)NC(=S)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate](/img/structure/B14515895.png)
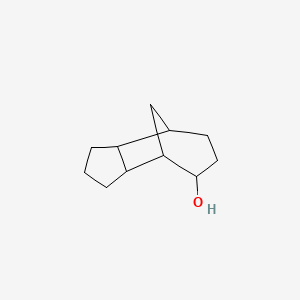
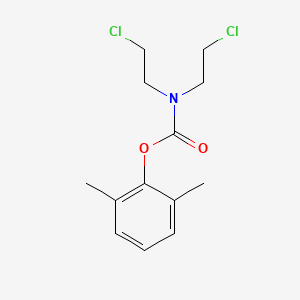
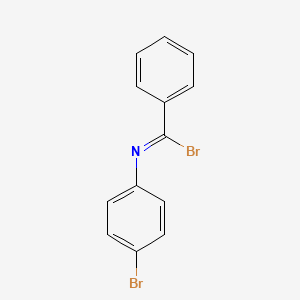
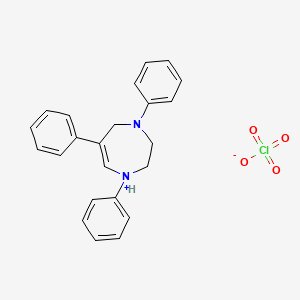
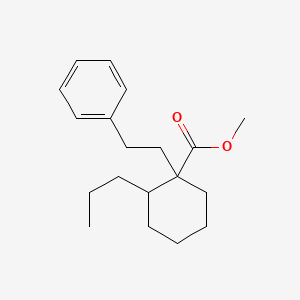

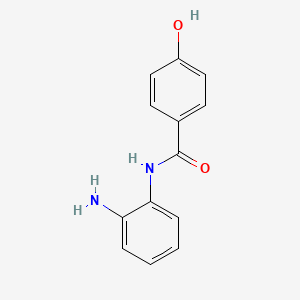
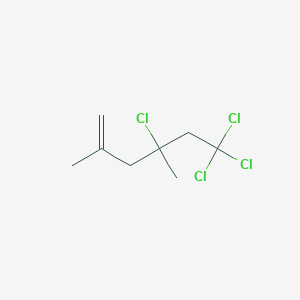
![3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14515936.png)
